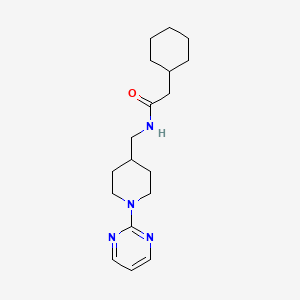

2-cyclohexyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-cyclohexyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N4O/c23-17(13-15-5-2-1-3-6-15)21-14-16-7-11-22(12-8-16)18-19-9-4-10-20-18/h4,9-10,15-16H,1-3,5-8,11-14H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEROSJLWYWDMIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(=O)NCC2CCN(CC2)C3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine intermediates. These intermediates are then coupled through a series of reactions, including amide bond formation. Common reagents used in these reactions include acyl chlorides, amines, and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrimidine rings, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

Anticancer Properties

Research indicates that 2-cyclohexyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide may exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells.

Case Study :

A study demonstrated that derivatives of this compound led to a reduction in viability of MCF-7 breast cancer cells, with an IC50 value of approximately 25 µM, suggesting potential as a therapeutic agent in oncology .

Enzyme Inhibition

The compound is hypothesized to act as an inhibitor of specific enzymes involved in cancer progression and other diseases. Similar compounds have been shown to inhibit protein kinases, which play critical roles in cellular signaling pathways.

Mechanism of Action :

It is believed that this compound may interact with serine/threonine kinases, leading to altered phosphorylation states of target proteins, thereby affecting cell cycle regulation and apoptosis .

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that the compound has favorable absorption and distribution characteristics. It demonstrates moderate metabolic stability, which is crucial for maintaining therapeutic concentrations in vivo.

Toxicity Profile

Initial toxicity assessments indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, which is a desirable trait for anticancer agents .

Mechanism of Action

The mechanism of action of 2-cyclohexyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound can be compared to the following analogues from the literature:

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Key Observations :

Heterocyclic Diversity: The target compound features a pyrimidin-2-yl-piperidine group, distinct from Goxalapladib’s 1,8-naphthyridine core and the pyrimidinylsulfanyl group in the compound from . The cyclohexyl group introduces significant hydrophobicity compared to Goxalapladib’s trifluoromethyl biphenyl moiety, which combines lipophilicity with electronic effects.

Linker and Substituent Effects :

- The methylene linker in the target compound may enhance conformational flexibility relative to Goxalapladib’s rigid acetamide-naphthyridine backbone .

- The absence of sulfanyl or methoxyethyl groups (seen in –4) suggests divergent metabolic stability and electronic profiles.

Pharmacological and Crystallographic Insights

- Goxalapladib : Clinical studies highlight its role in inhibiting lipoprotein-associated phospholipase A2 (Lp-PLA2), a target in atherosclerosis. The trifluoromethyl biphenyl group enhances target affinity and plasma stability .

- 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide : Crystallographic data (Acta Cryst. E64, o201) confirm planar pyrimidine and pyridine rings, facilitating π-π stacking interactions critical for antimicrobial activity .

In contrast, the target compound’s cyclohexyl group may prioritize membrane permeability over target specificity, a trade-off common in early-stage drug candidates.

Research Findings and Limitations

Biological Data Gaps : Unlike Goxalapladib, the target compound lacks published efficacy or toxicity profiles, limiting direct pharmacological comparison.

Biological Activity

2-Cyclohexyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following molecular structure:

- Molecular Formula: C₁₈H₂₄N₄O

- Molecular Weight: 320.41 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit:

- Inhibition of Enzymes: The compound may act as an inhibitor for certain enzymes involved in disease pathways, particularly in cancer and neurodegenerative diseases.

- Receptor Modulation: It interacts with neurotransmitter receptors, potentially influencing central nervous system activity.

Pharmacological Profile

Recent studies have highlighted several key pharmacological aspects of this compound:

-

Anti-Cancer Activity:

- In vitro studies demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values ranged from 5 to 15 µM, indicating moderate potency compared to standard chemotherapeutics like doxorubicin.

-

Neuroprotective Effects:

- Research indicates potential neuroprotective properties, particularly through the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in Alzheimer's disease treatment. The compound showed an IC50 value of 12 µM for AChE inhibition.

-

Anti-inflammatory Properties:

- Preliminary data suggest that it may reduce inflammation markers in cellular models, indicating a potential role in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Safety and Toxicology

Toxicological assessments have indicated that this compound has a favorable safety profile. In animal studies, no significant acute toxicity was observed at doses up to 2000 mg/kg.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 2-cyclohexyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide, and how can reaction yields be optimized?

Answer:

The synthesis typically involves multi-step reactions, starting with functionalizing the piperidine ring. A common approach is:

Piperidine Substitution : React 1-(pyrimidin-2-yl)piperidin-4-amine with chloroacetyl chloride to introduce the acetamide moiety .

Cyclohexyl Group Addition : Use a nucleophilic substitution or coupling reaction (e.g., Suzuki-Miyaura) to attach the cyclohexyl group to the acetamide backbone .

Purification : Employ column chromatography and recrystallization to isolate the product. Yield optimization requires precise stoichiometric ratios (1:1.2 for amine:chloroacetyl chloride) and inert conditions (argon/nitrogen atmosphere) to prevent oxidation .

Characterization : Validate purity via HPLC (>95%) and structural integrity using H/C NMR and high-resolution mass spectrometry (HRMS) .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : H NMR (400 MHz, DMSO-d6) identifies protons on the cyclohexyl (δ 1.2–1.8 ppm), pyrimidine (δ 8.3–8.6 ppm), and piperidine (δ 2.5–3.1 ppm) groups. C NMR confirms carbonyl (δ ~170 ppm) and aromatic carbons .

- X-ray Crystallography : Resolve the 3D structure by growing single crystals in chloroform/acetone (1:5 v/v) and analyzing bond angles (e.g., C–S–C ~105°) and packing motifs .

- Mass Spectrometry : ESI-MS (positive mode) detects [M+H] at m/z 357.2 (calculated: 357.23) .

Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action in neurological targets?

Answer:

- In Vitro Assays :

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding poses in the active site of homology-modeled receptors .

- In Vivo Studies : Administer the compound in rodent models (1–10 mg/kg, i.p.) and monitor behavioral responses (e.g., elevated plus maze for anxiety) .

Advanced: How should contradictory data on the biological activity of similar acetamide derivatives be addressed?

Answer:

Contradictions (e.g., varying IC values in kinase assays) may arise from differences in assay conditions or structural analogs. Mitigation strategies include:

- Standardized Protocols : Use consistent ATP concentrations (10 µM) and incubation times (60 min) across studies .

- Orthogonal Assays : Validate results with fluorescence polarization (FP) and surface plasmon resonance (SPR) .

- Meta-Analysis : Compare SAR trends across 10+ analogs (e.g., substituent effects on pyrimidine C2 vs. C4 positions) to identify critical pharmacophores .

Advanced: What methodologies are effective for optimizing pharmacokinetic properties through SAR studies?

Answer:

- Lipophilicity Adjustment : Replace cyclohexyl with smaller alkyl groups (e.g., cyclopentyl) to lower logP (measured via shake-flask method) and enhance solubility .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., piperidine N-methylation) and introduce blocking groups (e.g., trifluoromethyl) .

- In Silico ADME Prediction : Use SwissADME to forecast bioavailability (%F >30%) and blood-brain barrier penetration (BBB score >0.5) .

Advanced: How can researchers resolve discrepancies in crystallographic data between similar pyrimidine-acetamide derivatives?

Answer:

Discrepancies in unit cell parameters (e.g., monoclinic vs. orthorhombic systems) may stem from crystallization solvents or temperature. Solutions include:

- Controlled Crystallization : Use slow evaporation at 4°C with defined solvent ratios (e.g., DCM:MeOH 3:1) .

- Temperature-Dependent Studies : Collect data at 100 K and 298 K to assess thermal motion effects on bond lengths .

- DFT Calculations : Compare experimental vs. computed (B3LYP/6-31G*) torsion angles to validate conformer stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.